(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone

Catalog No.
S887925
CAS No.
914458-21-2
M.F
C28H29NO
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylm...

CAS Number

914458-21-2

Product Name

(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone

IUPAC Name

(1-heptyl-5-phenylpyrrol-3-yl)-naphthalen-1-ylmethanone

Molecular Formula

C28H29NO

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C28H29NO/c1-2-3-4-5-11-19-29-21-24(20-27(29)23-14-7-6-8-15-23)28(30)26-18-12-16-22-13-9-10-17-25(22)26/h6-10,12-18,20-21H,2-5,11,19H2,1H3

InChI Key

JDBFNFBWXVCTSA-UHFFFAOYSA-N

SMILES

CCCCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Synonyms

JWH 146

Canonical SMILES

CCCCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43

It's important to note that scientific research is a vast field and new discoveries are constantly being made. If you're interested in staying up-to-date on recent developments in organic chemistry or related fields, you can consult scientific databases and publications such as:

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  • Nature Nature Journal:
  • Journal of the American Chemical Society American Chemical Society Publications:
  • Chemical & Engineering News Chemical & Engineering News | American Chemical Society:

The compound (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone is a synthetic organic molecule characterized by a complex structure that includes a pyrrole ring, a naphthalene moiety, and a heptyl side chain. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities. The presence of the heptyl group may enhance the lipophilicity of the molecule, potentially affecting its interaction with biological membranes and receptors.

JWH-146 acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, mimicking the effects of natural cannabinoids like THC []. These receptors are primarily located in the central nervous system and immune system and play a role in various physiological processes, including pain perception, mood regulation, and memory. JWH-146 binding to these receptors triggers similar downstream signaling pathways, leading to psychoactive effects such as euphoria, relaxation, and pain relief [].

JWH-146 poses significant safety hazards due to its psychoactive properties. Studies have shown it can induce:

  • Intoxication: Symptoms include paranoia, hallucinations, and tachycardia.
  • Addiction: JWH-146 has high abuse potential, leading to dependence and withdrawal symptoms upon cessation of use.
  • Respiratory depression: In severe cases, JWH-146 use can lead to slowed breathing and potential respiratory failure.

The chemical reactivity of (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone can be analyzed through various types of reactions, including:

  • Electrophilic Aromatic Substitution: The phenyl and naphthalene groups can undergo electrophilic substitution reactions, which are common in aromatic compounds.
  • Nucleophilic Attack: The carbonyl group in the methanone part of the molecule can act as an electrophile, allowing nucleophiles to attack and form new bonds.
  • Cyclization Reactions: The pyrrole ring can participate in cyclization reactions under specific conditions, leading to the formation of more complex structures.

These reactions are facilitated by specific catalysts or conditions that promote the desired transformations.

Research indicates that compounds similar to (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone exhibit a range of biological activities, including:

  • Antioxidant Activity: Many pyrrole derivatives show potential as antioxidants, scavenging free radicals and reducing oxidative stress in biological systems .
  • Antimicrobial Properties: Some derivatives have demonstrated efficacy against various pathogens, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects: Certain compounds within this class may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation .

The synthesis of (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone typically involves several steps:

  • Formation of Pyrrole Ring: This can be achieved through the condensation of appropriate aldehydes with amines in acidic conditions.
  • Introduction of Heptyl Group: Alkylation methods can be employed to attach the heptyl group to the pyrrole nitrogen or carbon.
  • Formation of Naphthalenylmethanone: This step may involve coupling reactions between the pyrrole derivative and naphthalene derivatives using coupling agents.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

The potential applications of (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone include:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting oxidative stress-related diseases or infections.
  • Material Science: Its unique structure could be explored for developing novel materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone interacts with biological targets. Techniques such as:

  • Molecular Docking Studies: These computational methods predict how the compound binds to various receptors or enzymes.
  • In vitro Assays: Laboratory experiments can assess its effects on cell lines or isolated proteins to elucidate mechanisms of action.

Such studies help clarify its pharmacological profile and guide further development.

Several compounds share structural similarities with (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone, including:

Compound NameStructureUnique Features
5-MethylpyrrolePyrrole derivativeMethyl group enhances stability
2-AcetylpyrrolePyrrole with acetyl groupKnown for antimicrobial properties
4-PyridinoneHeterocyclic compoundExhibits strong chelation properties

These compounds differ in their substituents and functional groups, which influence their biological activity and chemical behavior. The unique combination of heptyl and naphthalene moieties in (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone may confer distinct properties not found in these similar compounds.

XLogP3

7.7

Hydrogen Bond Acceptor Count

1

Exact Mass

395.224914549 g/mol

Monoisotopic Mass

395.224914549 g/mol

Heavy Atom Count

30

Appearance

Assay:≥95%A crystalline solid

UNII

5446SVK6LH

Wikipedia

JWH-146

Dates

Modify: 2024-04-14

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